![molecular formula C22H21N5O2S B11016578 4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide](/img/structure/B11016578.png)

4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

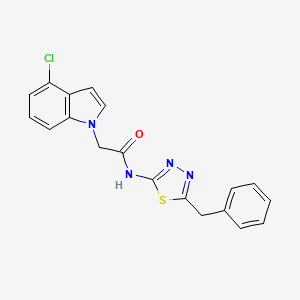

4-(4-Oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(2-Phenylethyl)-1,3,4-thiadiazol-2(3H)-yliden]butanamid ist eine komplexe organische Verbindung, die zur Klasse der Quinazolinon-Derivate gehört. Quinazolinone sind für ihre breite Palette biologischer Aktivitäten bekannt und werden in der medizinischen Chemie häufig zur Entwicklung von Therapeutika verwendet.

Vorbereitungsmethoden

Die Synthese von 4-(4-Oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(2-Phenylethyl)-1,3,4-thiadiazol-2(3H)-yliden]butanamid kann über verschiedene Syntheserouten erfolgen. Eine effiziente Methode umfasst die einstufige intermolekulare Annulationsreaktion von o-Aminobenzamiden und Thiolen . Diese Methode ist vorteilhaft aufgrund ihrer guten Toleranz gegenüber funktionellen Gruppen, da sie Übergangsmetall- und externen Oxidationsmittel frei ist und einfach zu handhaben ist. Eine andere Methode beinhaltet die durch sichtbares Licht induzierte Kondensationszyklierung von 2-Aminobenzamiden und Aldehyden unter Bestrahlung mit sichtbarem Licht . Diese grüne und effiziente Methode verwendet Fluorescein als Photokatalysator in Gegenwart von TBHP ohne die Notwendigkeit eines Metallkatalysators.

Chemische Reaktionsanalyse

4-(4-Oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(2-Phenylethyl)-1,3,4-thiadiazol-2(3H)-yliden]butanamid durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. So ist beispielsweise die elektrochemische oxidative Synthese von 2-Benzoylquinazolin-4(3H)-on durch C(sp3)-H-Aminierung unter metallfreien Bedingungen eine solche Reaktion . Diese Reaktion verläuft unter Verwendung von relativ toxikologisch unbedenklichem Methanol als Lösungsmittel und verwendet molekularen Sauerstoff als ideales grünes Oxidationsmittel. Eine weitere Reaktion beinhaltet die Tandemradikalzyklierung von Quinazolin-4(3H)-onen mit Oxamsäuren zur Konstruktion von kondensierten Quinazolinonen unter metallfreien Bedingungen . Diese Methode bietet Vorteile wie hohe Ausbeute, breite Substratverträglichkeit und hohe Atomökonomie.

Wissenschaftliche Forschungsanwendungen

4-(4-Oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(2-Phenylethyl)-1,3,4-thiadiazol-2(3H)-yliden]butanamid hat eine breite Palette wissenschaftlicher Forschungsanwendungen. In der Chemie wird es zur Synthese verschiedener Quinazolinon-Derivate verwendet, die für ihre biologischen und therapeutischen Aktivitäten bekannt sind . In der Biologie und Medizin haben sich Quinazolinon-Derivate als antimikrobiell, antitumoral, antifungal und zytotoxisch erwiesen . Sie werden auch bei der Entwicklung von Medikamenten zur Behandlung verschiedener Erkrankungen wie Krebs, Zerebralparese, Halswirbelsäulenspondylose und Multipler Sklerose eingesetzt . In der Industrie werden diese Verbindungen bei der Entwicklung neuer Materialien und als Zwischenprodukte bei der Synthese anderer komplexer Moleküle verwendet.

Wirkmechanismus

Der Wirkmechanismus von 4-(4-Oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(2-Phenylethyl)-1,3,4-thiadiazol-2(3H)-yliden]butanamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. So beinhaltet die elektrochemische oxidative Synthese von 2-Benzoylquinazolin-4(3H)-on die Bildung eines Acetophenonradikals, das durch weitere Oxidation zu 2-Oxo-2-phenylacetaldehyd führt . Diese Verbindung kann dann mit verschiedenen biologischen Zielstrukturen interagieren, was zu den beobachteten biologischen Aktivitäten führt.

Analyse Chemischer Reaktionen

4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the electrochemical oxidative synthesis of 2-benzoylquinazolin-4(3H)-one via C(sp3)–H amination under metal-free conditions is one such reaction . This reaction proceeds using relatively low-toxicity methanol as the solvent and employs molecular oxygen as the ideal green oxidant. Another reaction involves the tandem radical cyclization of quinazolin-4(3H)-ones with oxamic acids for the construction of fused quinazolinones under metal-free conditions . This method offers advantages such as high yield, broad substrate compatibility, and high atom economy.

Wissenschaftliche Forschungsanwendungen

4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide has a wide range of scientific research applications. In chemistry, it is used for the synthesis of various quinazolinone derivatives, which are known for their biological and therapeutic activities . In biology and medicine, quinazolinone derivatives have been shown to exhibit antimicrobial, antitumor, antifungal, and cytotoxic activities . They are also used in the development of drugs for the treatment of various conditions, including cancer, cerebral palsy, cervical spondylosis, and multiple sclerosis . In the industry, these compounds are used in the development of new materials and as intermediates in the synthesis of other complex molecules.

Wirkmechanismus

The mechanism of action of 4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets and pathways. For instance, the electrochemical oxidative synthesis of 2-benzoylquinazolin-4(3H)-one involves the generation of an acetophenone radical, which undergoes further oxidation to form 2-oxo-2-phenylacetaldehyde . This compound can then interact with various biological targets, leading to its observed biological activities.

Vergleich Mit ähnlichen Verbindungen

4-(4-Oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(2-Phenylethyl)-1,3,4-thiadiazol-2(3H)-yliden]butanamid kann mit anderen ähnlichen Verbindungen wie 2-Arylquinazolin-4(3H)-on, 2-Phenyl-pyrido[2,3-d]pyrimidin-4(3H)-on und 3-Phenyl-2H-1,2,4-benzothiadiazin-1,1-dioxidderivaten verglichen werden . Diese Verbindungen teilen ähnliche Kernstrukturen, unterscheiden sich jedoch in ihren funktionellen Gruppen und biologischen Aktivitäten. Die Einzigartigkeit von 4-(4-Oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(2-Phenylethyl)-1,3,4-thiadiazol-2(3H)-yliden]butanamid liegt in seinen spezifischen funktionellen Gruppen, die zu seinen besonderen chemischen und biologischen Eigenschaften beitragen.

Eigenschaften

Molekularformel |

C22H21N5O2S |

|---|---|

Molekulargewicht |

419.5 g/mol |

IUPAC-Name |

4-(4-oxoquinazolin-3-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide |

InChI |

InChI=1S/C22H21N5O2S/c28-19(11-6-14-27-15-23-18-10-5-4-9-17(18)21(27)29)24-22-26-25-20(30-22)13-12-16-7-2-1-3-8-16/h1-5,7-10,15H,6,11-14H2,(H,24,26,28) |

InChI-Schlüssel |

JXDYLYFYYUJUHG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)CCCN3C=NC4=CC=CC=C4C3=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11016498.png)

![3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B11016503.png)

![4-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B11016520.png)

![4-Thiazoleacetic acid, 2-[[(1-methyl-1H-indol-2-yl)carbonyl]amino]-, ethyl ester](/img/structure/B11016526.png)

![2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11016528.png)

![2-[(4-nitrobenzyl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11016531.png)

![N~2~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-4-ylmethyl)glycinamide](/img/structure/B11016534.png)

![N-[4-(acetylsulfamoyl)phenyl]-2-(benzylsulfonyl)acetamide](/img/structure/B11016538.png)

![4-nitro-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11016547.png)

![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide](/img/structure/B11016554.png)

![6,7-dimethoxy-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinazolin-4(3H)-one](/img/structure/B11016555.png)

![[4-(4-chlorophenyl)-4-hydroxypiperidino][3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone](/img/structure/B11016561.png)